molecular formula C9H16O3 B13916274 Ethyl 1-(methoxymethyl)cyclobutanecarboxylate

Ethyl 1-(methoxymethyl)cyclobutanecarboxylate

Cat. No.: B13916274
M. Wt: 172.22 g/mol
InChI Key: ZEARQVDLPIORFD-UHFFFAOYSA-N
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Description

Ethyl 1-(methoxymethyl)cyclobutanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with ethanol and the cyclobutane ring is substituted with a methoxymethyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-(methoxymethyl)cyclobutanecarboxylate can be synthesized through a multi-step process involving the following key steps:

    Formation of Cyclobutanecarboxylic Acid: Cyclobutanecarboxylic acid can be prepared by the cyclization of 1,4-dibromobutane with sodium cyanide, followed by hydrolysis.

    Esterification: The cyclobutanecarboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl cyclobutanecarboxylate.

    Methoxymethylation: The final step involves the introduction of the methoxymethyl group. This can be achieved by reacting ethyl cyclobutanecarboxylate with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(methoxymethyl)cyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of various substituted cyclobutanecarboxylates.

Scientific Research Applications

Ethyl 1-(methoxymethyl)cyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(methoxymethyl)cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical reactions. The methoxymethyl group may also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl cyclobutanecarboxylate: Lacks the methoxymethyl group, making it less reactive in certain substitution reactions.

    Cyclobutanecarboxylic acid: The parent compound without esterification or substitution.

    Methoxymethyl cyclobutanecarboxylic acid: Similar structure but without the ethyl ester group.

Properties

IUPAC Name

ethyl 1-(methoxymethyl)cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-12-8(10)9(7-11-2)5-4-6-9/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEARQVDLPIORFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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